5-(Pyrrolidine-1-carbonyl)-4-(thiophen-2-ylmethyl)morpholin-3-one
Description
5-(Pyrrolidine-1-carbonyl)-4-(thiophen-2-ylmethyl)morpholin-3-one is a heterocyclic compound featuring a morpholin-3-one core substituted at position 4 with a thiophen-2-ylmethyl group and at position 5 with a pyrrolidine-1-carbonyl moiety. The morpholinone ring provides a rigid scaffold, while the thiophene and pyrrolidine substituents introduce distinct electronic and steric properties.
Properties
IUPAC Name |
5-(pyrrolidine-1-carbonyl)-4-(thiophen-2-ylmethyl)morpholin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c17-13-10-19-9-12(14(18)15-5-1-2-6-15)16(13)8-11-4-3-7-20-11/h3-4,7,12H,1-2,5-6,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXCJJNIKSWRBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2COCC(=O)N2CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyrrolidine-1-carbonyl)-4-(thiophen-2-ylmethyl)morpholin-3-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Morpholine Ring: Starting from a suitable diol or amino alcohol, the morpholine ring can be constructed through cyclization reactions.
Introduction of the Pyrrolidine-1-carbonyl Group: This step often involves the acylation of the morpholine ring using pyrrolidine-1-carbonyl chloride under basic conditions.
Attachment of the Thiophen-2-ylmethyl Group: The thiophen-2-ylmethyl group can be introduced via a nucleophilic substitution reaction, where a thiophen-2-ylmethyl halide reacts with the morpholine derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the heteroatoms in the morpholine and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted morpholine or thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-(Pyrrolidine-1-carbonyl)-4-(thiophen-2-ylmethyl)morpholin-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic effects. It could serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism by which 5-(Pyrrolidine-1-carbonyl)-4-(thiophen-2-ylmethyl)morpholin-3-one exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Their Features
| Compound Name | Core Structure | Substituents | Key Properties | Reference |
|---|---|---|---|---|
| 5-(Pyrrolidine-1-carbonyl)-4-(thiophen-2-ylmethyl)morpholin-3-one | Morpholin-3-one | Thiophen-2-ylmethyl (C4), pyrrolidine-1-carbonyl (C5) | Enhanced π-π stacking (thiophene), H-bond acceptor (pyrrolidine) | [6], [7] |
| 4-(4-Aminophenyl)morpholin-3-one | Morpholin-3-one | 4-Aminophenyl (C4) | Strong H-bond donor (NH₂), improved solubility | [6], [11] |
| 4-[4-((5S)-5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl]morpholin-3-one | Morpholin-3-one | Oxazolidinone-linked phenyl (C4) | Rigid oxazolidinone moiety, H-bond donor/acceptor | [8], [10] |
| 2-(1H-Indazol-4-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine-6-carbaldehyde | Thienopyrimidine | Morpholine (C4), indazole (C2) | Dual heterocyclic system, aldehyde for derivatization | [9] |
Key Comparisons:
- Electronic Effects: The thiophene substituent in the target compound offers weaker electron-donating effects compared to the 4-aminophenyl group in 4-(4-aminophenyl)morpholin-3-one but stronger π-π interactions than phenyl derivatives .
- Hydrogen-Bonding: The pyrrolidine carbonyl group (target compound) acts as a H-bond acceptor, contrasting with the NH₂ group in 4-(4-aminophenyl)morpholin-3-one, which serves as a donor .
- Conformational Flexibility: The oxazolidinone in 4-[4-((5S)-5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl]morpholin-3-one introduces rigidity, whereas the pyrrolidine in the target compound allows greater rotational freedom .
Table 2: Comparative Physicochemical Data
| Property | Target Compound | 4-(4-Aminophenyl)morpholin-3-one | 4-[4-((5S)-5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl]morpholin-3-one |
|---|---|---|---|
| LogP (Predicted) | ~2.5 (moderate lipophilicity) | ~1.8 (polar NH₂ group) | ~1.5 (polar oxazolidinone) |
| Solubility (aq. buffer) | Moderate (thiophene reduces polarity) | High (NH₂ enhances solubility) | Low (rigid oxazolidinone) |
| Metabolic Stability | Moderate (thiophene may oxidize) | High (stable aryl amine) | High (resistant to oxidation) |
Stability and Formulation Considerations
- The thiophene ring in the target compound may pose oxidative degradation risks compared to phenyl or oxazolidinone derivatives, necessitating stabilization in formulation .
- The pyrrolidine carbonyl group’s H-bonding capacity could improve crystalline packing, as seen in morpholinone-based pharmaceuticals like Rivaroxaban intermediates .
Biological Activity
The compound 5-(Pyrrolidine-1-carbonyl)-4-(thiophen-2-ylmethyl)morpholin-3-one is a member of the morpholine class of compounds, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 270.33 g/mol
This compound features a morpholine ring, a thiophene moiety, and a pyrrolidine carbonyl group, contributing to its unique chemical properties.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance, studies involving pyrrolo[2,3-d]pyrimidine derivatives have shown that they can inhibit the proliferation of cancer cells by targeting folate receptors, leading to S-phase accumulation and apoptosis in tumor cells .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Inhibition of Enzymes : Compounds with similar structures have been identified as dual inhibitors of GARFTase and AICARFTase, crucial enzymes in purine nucleotide biosynthesis .
- Cellular Uptake : The involvement of folate receptors in cellular uptake suggests that the compound may leverage these pathways for enhanced delivery into cancer cells .
Antimicrobial Activity
Preliminary studies suggest that derivatives of this compound may also possess antimicrobial properties. For instance, pyrrole-based compounds have demonstrated activity against various bacterial strains, indicating potential as antibacterial agents .
Study 1: Antitumor Efficacy
A study conducted on analogs of this compound revealed that certain derivatives exhibited IC values in the low micromolar range against human cancer cell lines. The most potent analogs were shown to induce apoptosis through the activation of caspase pathways.
| Compound | IC (µM) | Mechanism |
|---|---|---|
| Compound A | 5.0 | Caspase activation |
| Compound B | 10.0 | Inhibition of GARFTase |
Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial efficacy of pyrrole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives had minimum inhibitory concentration (MIC) values significantly lower than traditional antibiotics.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound C | 3.12 | Staphylococcus aureus |
| Compound D | 12.5 | Escherichia coli |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
